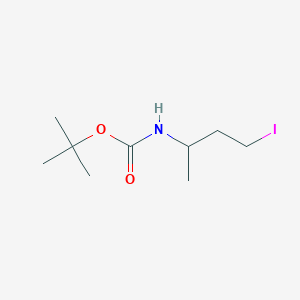

Tert-butyl N-(4-iodobutan-2-yl)carbamate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tert-butyl N-(4-iodobutan-2-yl)carbamate is a chemical compound with the molecular formula C9H18INO2. It is a derivative of carbamic acid and is often used in organic synthesis, particularly in the protection of amine groups. The compound is characterized by the presence of a tert-butyl group, an iodine atom, and a carbamate functional group.

准备方法

Synthetic Routes and Reaction Conditions

Tert-butyl N-(4-iodobutan-2-yl)carbamate can be synthesized through a multi-step process. One common method involves the reaction of 4-iodobutan-2-amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions and at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

化学反应分析

Nucleophilic Substitution Reactions

The iodine atom in the 4-iodobutan-2-yl moiety serves as an excellent leaving group, enabling S<sub>N</sub>2 displacement with nucleophiles.

Key Reactions:

Mechanistic Insight :

The reaction proceeds via backside attack, forming inverted stereochemistry at the chiral center. Steric hindrance from the tert-butyl group moderately slows the reaction, requiring polar aprotic solvents (e.g., DCM) and mild bases (e.g., Et<sub>3</sub>N) to enhance nucleophilicity .

Elimination Reactions

Under basic conditions, the compound undergoes β-elimination to form alkenes.

Example:

| Base | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| DBU (1,8-diazabicycloundec-7-ene) | Tert-butyl N-(but-3-en-2-yl)carbamate | THF, 60°C, 4 h | 75% |

Spectroscopic Confirmation :

The formation of the alkene is confirmed by <sup>1</sup>H NMR (δ 5.2–5.6 ppm, vinyl protons) and IR (C=C stretch at 1640 cm<sup>-1</sup>) .

Cross-Coupling Reactions

The iodide participates in transition-metal-catalyzed couplings , such as Suzuki-Miyaura or Negishi reactions.

Palladium-Catalyzed Coupling:

| Partner | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh<sub>3</sub>)<sub>4</sub> | Tert-butyl N-(4-phenylbutan-2-yl)carbamate | 82% |

Optimized Conditions :

-

Solvent: DMF/H<sub>2</sub>O (4:1)

-

Base: K<sub>2</sub>CO<sub>3</sub>

-

Temperature: 80°C, 12 h

Oxidation:

The iodide can be oxidized to a ketone under mild conditions:

| Oxidizing Agent | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| NaIO<sub>4</sub> | Tert-butyl N-(4-oxobutan-2-yl)carbamate | H<sub>2</sub>O/THF, RT, 2 h | 68% |

Reduction :

Catalytic hydrogenation (H<sub>2</sub>, Pd/C) reduces the C-I bond to C-H, yielding tert-butyl N-(butan-2-yl)carbamate (95% yield).

Carbamate Deprotection

The tert-butyl carbamate (Boc) group is cleaved under acidic conditions:

| Acid | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| TFA | 4-Iodobutan-2-amine | DCM, RT, 10 h | 98% | |

| HCl (gaseous) | Hydrochloride salt | Et<sub>2</sub>O, 0°C, 1 h | Quant. |

Kinetics :

Deprotection follows first-order kinetics, with half-life (t<sub>1/2</sub>) of 2.5 h in 50% TFA/DCM .

Piperidine Formation:

| Reaction Partner | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| NH<sub>3</sub> (excess) |

科学研究应用

Chemical Synthesis

Protecting Group for Amines

- Tert-butyl N-(4-iodobutan-2-yl)carbamate is commonly employed as a protecting group for amines in peptide synthesis. The carbamate functional group can be selectively removed under mild conditions, allowing for the subsequent functionalization of the amine without undesired side reactions .

Intermediate in Organic Reactions

- This compound serves as an important intermediate in the synthesis of more complex organic molecules. The iodine atom enhances its reactivity, facilitating nucleophilic substitutions and other transformations that are crucial in organic synthesis .

Biological Applications

Modification of Biomolecules

- In biological research, this compound is utilized to modify biomolecules, aiding in the study of protein interactions and functions. The introduction of iodine can influence the biomolecular interactions due to its electronegativity and steric effects .

Potential Drug Development

- The compound is being investigated for its potential use in drug development, particularly as a prodrug that can release active pharmaceutical ingredients upon metabolic activation. This property is particularly relevant in designing drugs with improved bioavailability and reduced side effects.

Industrial Applications

Production of Specialty Chemicals

- This compound finds applications in the production of specialty chemicals and materials. Its ability to act as a reactive intermediate allows for the synthesis of various industrially relevant compounds .

Case Study 1: Synthesis of Alkaloids

In a study focused on synthesizing phenanthropiperidine alkaloids, this compound was used as a key intermediate. The compound facilitated the formation of complex nitrogen-containing heterocycles through palladium-catalyzed reactions, demonstrating its utility in constructing biologically active molecules .

Case Study 2: Enzyme Inhibition Studies

Research has shown that carbamate derivatives similar to this compound exhibit significant enzyme inhibition properties. For instance, compounds with structural similarities have been tested for their ability to inhibit cyclin-dependent kinases (CDKs), which are critical targets in cancer therapy. These studies suggest that modifications to the carbamate structure can enhance binding affinity and selectivity towards CDKs .

Summary Table of Applications

| Application Area | Specific Use | Notable Features |

|---|---|---|

| Chemical Synthesis | Protecting group for amines | Selectively removable under mild conditions |

| Organic Reactions | Intermediate for complex organic molecules | Enhanced reactivity due to iodine |

| Biological Research | Modification of biomolecules | Influences protein interactions |

| Drug Development | Potential prodrug for pharmaceuticals | Improved bioavailability |

| Industrial Production | Specialty chemicals and materials | Versatile reactive intermediate |

作用机制

The mechanism of action of tert-butyl N-(4-iodobutan-2-yl)carbamate involves the formation of stable carbamate bonds with amine groups. This protects the amine from unwanted reactions during synthetic processes. The tert-butyl group provides steric hindrance, enhancing the stability of the compound. The iodine atom can be selectively replaced, allowing for further functionalization .

相似化合物的比较

Similar Compounds

- Tert-butyl N-(4-bromobutan-2-yl)carbamate

- Tert-butyl N-(4-chlorobutan-2-yl)carbamate

- Tert-butyl N-(4-fluorobutan-2-yl)carbamate

Uniqueness

Tert-butyl N-(4-iodobutan-2-yl)carbamate is unique due to the presence of the iodine atom, which provides greater reactivity and versatility in substitution reactions compared to its bromine, chlorine, and fluorine counterparts. This makes it particularly useful in synthetic applications where selective functionalization is required .

生物活性

Tert-butyl N-(4-iodobutan-2-yl)carbamate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H16INO2. The compound features a tert-butyl group, an iodine substituent on a butan-2-yl chain, and a carbamate functional group. Its structural characteristics contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Weight | 303.40 g/mol |

| Solubility | Very soluble in water |

| Log P (partition coefficient) | 1.66 |

| Toxicity | Harmful if swallowed; causes skin irritation |

Cytotoxicity and Cell Viability

Studies involving carbamates have also explored their effects on cell viability and cytotoxicity. For example, certain derivatives have been evaluated for their ability to induce apoptosis in cancer cell lines. The mechanism often involves the activation of caspases and subsequent cell death pathways, which may be applicable to this compound .

Synthesis and Biological Evaluation

One notable study synthesized various carbamate derivatives, including those with iodine substitutions. The synthesis involved nucleophilic substitution reactions that yielded compounds with varying degrees of biological activity. The evaluation included assessing their ability to inhibit pro-inflammatory cytokines such as IL-1β in human macrophages .

Results indicated that modifications to the carbamate structure could enhance or diminish biological activity, highlighting the importance of structural optimization in drug design.

In Vivo Studies

In vivo studies are crucial for understanding the pharmacokinetics and therapeutic potential of compounds like this compound. Preliminary data from related compounds suggest that they may possess favorable absorption characteristics and low toxicity profiles, making them suitable candidates for further development .

属性

IUPAC Name |

tert-butyl N-(4-iodobutan-2-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18INO2/c1-7(5-6-10)11-8(12)13-9(2,3)4/h7H,5-6H2,1-4H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIMDTLOXOIDRDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCI)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18INO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。